4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline
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Overview
Description
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline is a complex organic compound that features a benzimidazole core substituted with a difluoromethyl group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the difluoromethyl and methoxy groups. The morpholine ring is then attached through a nucleophilic substitution reaction. The final step involves the formation of the triazine ring, which is achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the morpholine ring can yield various substituted derivatives .
Scientific Research Applications
4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, while the morpholine ring improves its solubility and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-{4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)carbamate: Similar structure but with a tert-butyl carbamate group.
4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]aniline: Similar structure but without the aniline group.
Uniqueness
What sets 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability, while the morpholine ring improves its solubility and pharmacokinetic profile .
Properties
CAS No. |
1246203-34-8 |
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Molecular Formula |
C22H21F2N7O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C22H21F2N7O2/c1-32-16-4-2-3-15-17(16)26-20(18(23)24)31(15)22-28-19(13-5-7-14(25)8-6-13)27-21(29-22)30-9-11-33-12-10-30/h2-8,18H,9-12,25H2,1H3 |
InChI Key |
DOJXCIFLJWOVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)C4=CC=C(C=C4)N)N5CCOCC5)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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